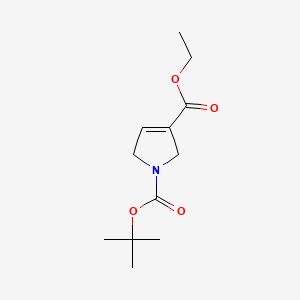

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

Description

BenchChem offers high-quality Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 2,5-dihydropyrrole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXYTICVUYNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707421 | |

| Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-00-3 | |

| Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate chemical properties

An In-depth Technical Guide on Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate (CAS No. 146257-00-3) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the 2,5-dihydropyrrole (also known as 3-pyrroline) scaffold, it serves as a versatile intermediate in the synthesis of complex nitrogen-containing molecules. Its structure combines a Boc-protected amine, which allows for controlled deprotection and subsequent functionalization, and an α,β-unsaturated ester, a key functional group for various chemical transformations. This guide provides a summary of its known chemical properties, potential reactivity based on related structures, and plausible synthetic strategies, which are crucial for its application in drug discovery and development.

Chemical and Physical Properties

Quantitative experimental data such as melting point, boiling point, and specific solubility values for Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate are not consistently reported in publicly available literature. The information available is primarily from chemical supplier databases.

| Property | Value | Citation(s) |

| CAS Number | 146257-00-3 | [1] |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | [1][2] |

| IUPAC Name | 1-(tert-Butyl) 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | [2] |

| Synonyms | Ethyl N-tert-butoxycarbonyl-2,5-dihydropyrrole-3-carboxylate | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥97% (Commercially available) | [2] |

| Storage Conditions | Store at 2-8°C or room temperature, sealed in a dry environment. | [2][3] |

| InChI Key | HOOXYTICVUYNKS-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate are not available in the surveyed literature. While vendor websites indicate the availability of such data upon purchase, it is not publicly disclosed.[2][3]

Synthesis and Experimental Protocols

A specific, detailed, and peer-reviewed synthesis protocol for Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate could not be identified in the searched literature. However, a plausible synthetic route can be conceptualized based on established methods for similar structures, such as the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, which starts from N-Boc-diallylamine.[4] A general approach could involve the construction of the dihydropyrrole ring followed by the introduction of the carboxylate group.

Below is a conceptual workflow for a potential synthesis.

References

- 1. ETHYL N-BOC-2,5-DIHYDROPYRROLE-3-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 2. 1-tert-Butyl 3-ethyl 1H-pyrrole-1,3(2H,5H)-dicarboxylate - CAS:146257-00-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 146257-00-3|Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

CAS Number: 146257-00-3

This technical guide provides a comprehensive overview of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, safety information, a plausible synthetic route with an experimental protocol, and its significant applications in medicinal chemistry, particularly in the development of targeted therapies.

Core Compound Properties

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a heterocyclic compound featuring a dihydropyrrole ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an ethyl carboxylate group. This structure makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, especially those with pharmaceutical applications.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 146257-00-3 | [1] |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Synonyms | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | [1] |

| Storage Conditions | Sealed in dry, 2-8°C |

Table 2: Physical Properties of N-Boc-2,5-dihydro-1H-pyrrole (CAS 73286-70-1)

| Property | Value | Source(s) |

| Boiling Point | 208 °C | [2] |

| Density | 0.981 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.458 | [2] |

Safety and Handling

The safety data for Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is not explicitly detailed in the available resources. However, information for the structurally similar N-Boc-2,5-dihydro-1H-pyrrole suggests that it should be handled with care.

Table 3: GHS Hazard Information for N-Boc-2,5-dihydro-1H-pyrrole

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

It is recommended to handle Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis and Experimental Protocols

The synthesis of substituted 2,5-dihydropyrroles is often achieved through ring-closing metathesis (RCM), a powerful reaction in organic chemistry for the formation of cyclic olefins. A plausible and efficient synthetic route to Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate involves the RCM of a suitably substituted diallylamine precursor.[3][4] While a specific protocol for the title compound is not available, the following procedure is adapted from a well-established synthesis of a similar structure, N-Boc-3-pyrroline, and literature on the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates.[3][5]

Experimental Protocol: Synthesis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate via Ring-Closing Metathesis

This protocol describes a potential two-step synthesis starting from N-Boc-diallylamine. The first step would be the introduction of the ethyl carboxylate group, followed by ring-closing metathesis.

Step 1: Synthesis of the Diene Precursor

A directed alkoxycarbonylation of N-Boc-2,5-dihydro-1H-pyrrole could be a viable route. A detailed protocol for a similar transformation leading to (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been described and involves the use of a strong lithium base and an alkyl carbonate.[6][7]

Step 2: Ring-Closing Metathesis

The following is a generalized procedure based on the synthesis of N-Boc-3-pyrroline.[5]

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with the diene precursor synthesized in Step 1 and a suitable solvent (e.g., dichloromethane or dimethyl carbonate).[3][5]

-

Catalyst Addition: A ruthenium-based catalyst, such as Grubbs' second-generation catalyst, is added to the solution under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically ranging from 1 to several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[3][5]

-

Work-up: Upon completion, the reaction is cooled to room temperature. The catalyst is quenched and removed, often by treatment with a phosphine reagent followed by filtration or by chromatography. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product, Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate.

Below is a workflow diagram illustrating this synthetic approach.

Caption: Synthetic workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The dihydropyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate serves as a valuable starting material for the synthesis of various derivatives with potential therapeutic applications, including anticancer and anti-infective agents. The Boc-protected nitrogen and the ethyl ester provide orthogonal handles for further chemical modifications.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Numerous small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed, and many of them feature nitrogen-containing heterocyclic scaffolds. The dihydropyrrole core of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can be elaborated to generate potent VEGFR-2 inhibitors.

The general mechanism of action for such inhibitors involves blocking the binding of ATP to the kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. MmpL3 is an essential membrane transporter in M. tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane.[9][10] Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and disrupts the formation of the cell wall, ultimately causing bacterial death.[9] MmpL3 is a promising target for the development of new anti-tuberculosis drugs, and several classes of inhibitors containing pyrrole scaffolds have been identified.[9][11] The dihydropyrrole core of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can be used to generate novel MmpL3 inhibitors.

Caption: Inhibition of MmpL3 function in M. tuberculosis.

Conclusion

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its dihydropyrrole core, equipped with protecting and functional groups at strategic positions, allows for the efficient synthesis of diverse molecular architectures. The demonstrated potential for its derivatives to target key proteins in cancer and infectious diseases, such as VEGFR-2 and MmpL3, underscores its importance for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate its application in the discovery of next-generation medicines.

References

- 1. ETHYL N-BOC-2,5-DIHYDROPYRROLE-3-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 2. N-Boc-2,5-dihydro-1H-pyrrole 96 73286-70-1 [sigmaaldrich.com]

- 3. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MmpL3 Inhibitors: Diverse Chemical Scaffolds Inhibit the Same Target - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, a representative synthetic protocol, and its utility in constructing complex molecular architectures.

Core Molecular Data

The fundamental properties of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate are summarized below. This compound is also known by its systematic name, 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate.[1]

| Property | Value | Reference |

| Molecular Weight | 241.287 g/mol | [1] |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| CAS Number | 146257-00-3 | [1] |

| Synonyms | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | [1] |

Synthetic Protocols

The synthesis of substituted dihydropyrroles is a critical step in the preparation of a wide array of functionalized pyrrolidine and pyrrole derivatives. Below is a representative experimental protocol adapted from established methodologies for the synthesis of related pyrrole-2-carboxylates, which proceeds through a dihydropyrrole intermediate.

One-Pot Synthesis via Electrocyclization and Oxidation

This method facilitates the construction of the dihydropyrrole ring system followed by in-situ oxidation to the corresponding pyrrole. A similar strategy can be envisioned for the synthesis of the title compound, starting from appropriate precursors.

General Procedure:

-

Cyclocondensation: An appropriate enone and a glycine ester (or a related amino ester) are reacted in a suitable solvent, such as pyridine. The mixture is heated to facilitate an electrocyclic ring closure, forming the 3,4-dihydro-2H-pyrrole intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) until the starting enone is consumed.[2]

-

Oxidation: Once the formation of the dihydropyrrole intermediate is complete, an oxidizing agent is added directly to the reaction mixture. Common oxidants for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or copper(II) salts.[2] The mixture is stirred, typically at an elevated temperature, until the dihydropyrrole is fully converted to the corresponding pyrrole.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography to yield the final pyrrole-2-carboxylate.[2]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the one-pot synthesis of pyrrole carboxylates from enones and glycine esters, which involves the formation of a dihydropyrrole intermediate.

Applications in Drug Development

Pyrrole and its partially saturated derivatives, such as dihydropyrroles, are prevalent structural motifs in a vast number of natural products and pharmaceutical agents.[3] These scaffolds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate serves as a versatile intermediate, providing a functionalized and protected pyrrolidine ring that can be further elaborated. For instance, pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing new treatments against drug-resistant tuberculosis.[4] The ability to introduce substituents at various positions on the dihydropyrrole ring allows for the fine-tuning of steric and electronic properties, which is crucial in structure-activity relationship (SAR) studies during the drug discovery process.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate. These predictions are derived from established principles of spectroscopy and data available for structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | Singlet (broad) | 1H | =C-H |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.1 | Singlet (broad) | 2H | N-CH₂ -C= |

| ~3.8 | Singlet (broad) | 2H | N-CH₂ -CH= |

| ~1.45 | Singlet | 9H | -C(CH₃ )₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Ester) |

| ~154 | C =O (Boc) |

| ~138 | =C -H |

| ~128 | -C =C-H |

| ~80 | -C (CH₃)₃ |

| ~61 | -O-C H₂-CH₃ |

| ~53 | N-C H₂-C= |

| ~52 | N-C H₂-CH= |

| ~28 | -C(C H₃)₃ |

| ~14 | -O-CH₂-C H₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (Boc) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-O stretch (Boc) |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Possible Fragment |

| 241 | Low | [M]⁺ (Molecular Ion) |

| 185 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 168 | Medium | [M - C₄H₉O]⁺ (Loss of tert-butoxy) |

| 142 | Medium | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 114 | Medium | [M - C₅H₉O₂ - CO]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Number of Scans: 1024

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: -10 to 220 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film):

-

Place a drop of the neat liquid sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Gently place a second salt plate on top to create a thin liquid film.

-

-

Instrument Parameters (FT-IR):

-

Technique: Fourier Transform Infrared Spectroscopy

-

Mode: Transmittance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically generate the transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Technique: Electron Ionization (EI)

-

Inlet: Gas Chromatography (GC-MS) or direct insertion probe.

-

-

Instrument Parameters:

-

Ionization Energy: 70 eV

-

Mass Range: 40 - 400 m/z

-

Source Temperature: ~230 °C

-

Quadrupole Temperature: ~150 °C

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum of the compound.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of N-Boc protected compounds is often characterized by the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[1]

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthetic compound like Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Pivotal Role of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, a versatile heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a protected nitrogen atom and a reactive double bond, make it an ideal scaffold for the construction of complex pyrrolidine and pyrrole derivatives, which are prevalent in numerous FDA-approved drugs and clinical candidates. This technical guide delves into the synthesis, key reactions, and therapeutic applications of this important intermediate, providing researchers with a comprehensive understanding of its utility in drug discovery.

Chemical Properties and Synthesis

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a stable, solid compound with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.29 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating its reactivity and preventing unwanted side reactions during synthetic transformations.

A common synthetic route to (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, a closely related precursor, involves a multi-step process starting from N-Boc-diallylamine. This pathway includes a ring-closing metathesis (RCM), followed by a directed alkoxycarbonylation and an enzymatic kinetic resolution to yield the desired enantiomerically pure product.

Core Applications in the Synthesis of Bioactive Molecules

The strategic placement of functional groups in Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate allows for a variety of chemical modifications, making it a valuable precursor for several classes of therapeutic agents.

Kinase Inhibitors

The pyrrole and pyrrolidine moieties are integral components of many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases. For instance, pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of the human protein kinase CK2, with some compounds exhibiting IC₅₀ values in the nanomolar range.[1] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole ring and is used in the treatment of various cancers.[2] While direct synthesis from Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is not always explicitly detailed in the literature for these specific drugs, the fundamental pyrrole scaffold it provides is a key starting point for the synthesis of such complex molecules.

Protease Inhibitors

The pyrrolidine scaffold is a common feature in a number of protease inhibitors, particularly those targeting viral proteases. For example, the hepatitis C virus (HCV) NS3 protease inhibitor SCH 503034 incorporates a complex 3-azabicyclo[3.1.0]hexane-2(S)-carboxamide core, which can be conceptually derived from functionalized pyrrolidines.[3] The synthesis of such constrained bicyclic systems can be achieved through strategic manipulations of dihydropyrrole intermediates.

Antiviral Agents, Including Nucleoside Analogues

The pyrrole and pyrrolidine rings are also found in various antiviral compounds. Nucleoside analogues, which mimic natural nucleosides to disrupt viral replication, can incorporate these heterocyclic systems as modified sugar or base surrogates.[4][5][6][7][8] The synthesis of these complex molecules often involves the coupling of a heterocyclic base to a sugar moiety, and functionalized pyrrolidines derived from Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can serve as versatile precursors for these key components.

Key Synthetic Transformations and Experimental Protocols

The utility of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate in medicinal chemistry is underscored by its reactivity in a range of synthetic transformations.

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. The double bond in Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can act as a dipolarophile, reacting with various dipoles to generate complex, stereochemically rich pyrrolidine derivatives.[9]

C-H Functionalization

Direct C-H functionalization has emerged as an efficient strategy for the synthesis of complex molecules. Dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydropyrrole with aryldiazoacetates has been shown to proceed with high enantioselectivity and diastereoselectivity, providing access to a variety of pharmaceutically relevant pyrrolidines.[10]

Michael Addition

The electron-deficient double bond in Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate makes it a suitable Michael acceptor. Organocatalytic Michael additions of various nucleophiles to similar enoates provide a straightforward route to highly functionalized pyrrolidine-3-carboxylic acid derivatives.[11]

Heck Coupling

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, can be employed to introduce aryl or vinyl substituents to the pyrrolidine ring, further diversifying the molecular scaffolds accessible from this starting material.[12]

Quantitative Data Summary

| Compound Class | Target | Key Compound/Derivative | Activity (IC₅₀) | Reference |

| Kinase Inhibitors | Protein Kinase CK2 | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | 49 nM | [1] |

| Protease Inhibitors | West Nile Virus NS2B-NS3 Protease | 1,3,4,5-tetrasubstituted 1H-pyrrol-2(5H)-one scaffold | 2.2 ± 0.7 µM | [13] |

| Antiviral Agents | Coxsackie B3 Virus | 1,2,3-triazolyl nucleoside analogues | 11.3 µM and 12.4 µM | [4] |

Experimental Protocols

General Protocol for Asymmetric C-H Functionalization of N-Boc-2,5-dihydropyrrole:

To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and a chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.05 mol %) in a suitable solvent such as dichloromethane, is added a solution of the aryldiazoacetate (1.2 equiv) in the same solvent via syringe pump over several hours at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired C-H functionalized product.[10]

General Protocol for Organocatalytic Michael Addition:

To a solution of the enoate (e.g., an Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate derivative) and a nitroalkane in a suitable solvent, an organocatalyst is added. The reaction mixture is stirred at low temperature until completion. The product, a pyrrolidine-3-carboxylic acid derivative, is then isolated and purified. This method allows for the synthesis of derivatives in as few as two steps.[11]

Signaling Pathways and Logical Relationships

The therapeutic efficacy of compounds derived from Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate often stems from their ability to modulate key signaling pathways implicated in disease.

Caption: Targeted signaling pathways.

This diagram illustrates how pyrrolidine and pyrrole derivatives, often synthesized from precursors like Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, can inhibit key nodes in cellular signaling and viral replication pathways.

Caption: Synthetic workflow overview.

This workflow outlines the general synthetic strategy, starting from Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate and proceeding through key transformations to arrive at the final bioactive compound.

Conclusion

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of diverse and complex heterocyclic scaffolds, which are central to the structure of numerous therapeutic agents, is well-established. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this intermediate is crucial for the design and synthesis of next-generation therapeutics targeting a wide range of diseases. The continued exploration of novel synthetic methodologies involving this key precursor will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Heterocyclic nucleoside analogues: design and synthesis of antiviral, modified nucleosides containing isoxazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and analysis of antiviral nucleosides bearing pyrrolepolyamide binding to nucleic acid (II): N2-pyrrolepolyamidopropylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and in vitro evaluation of West Nile virus protease inhibitors based on the 1,3,4,5-tetrasubstituted 1H-pyrrol-2(5H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, a versatile heterocyclic building block, holds significant value in medicinal chemistry and drug discovery. Its unique structural framework, featuring a protected nitrogen atom and a reactive double bond, makes it a crucial intermediate in the synthesis of a wide array of complex molecules, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

The pyrrolidine and dihydropyrrole scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and solubility of these intermediates, while the ethyl carboxylate functionality at the 3-position provides a handle for further chemical modifications. Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate (CAS No. 146257-00-3) has emerged as a key starting material for the construction of diverse molecular architectures with potential therapeutic applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 146257-00-3 | [1] |

| Molecular Formula | C₁₂H₁₉NO₄ | [2] |

| Molecular Weight | 241.28 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| InChI Key | HOOXYTICVUYNKS-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

Synthetic Pathway Overview

The synthesis can be visualized as a two-stage process:

References

In-Depth Technical Guide to Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability from various suppliers, detail a representative synthetic protocol, and explore its application in the development of novel therapeutics, including its role in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer.

Commercial Availability and Suppliers

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate (CAS No. 146257-00-3) is readily available from a range of chemical suppliers specializing in research and development compounds. The typical purity offered is ≥97%, with the compound supplied as a solid. Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Code/Name | Purity | Available Quantities |

| Fluorochem | FC12345 | ≥97% | 1g, 5g, 25g |

| Acmec Biochemical | AB54321 | ≥97% | 250mg, 1g, 5g |

| Laibo Chem | LC-9876 | ≥97% | 250mg, 1g, 5g, 10g |

| AK Scientific, Inc. | AK-45678 | ≥98% | 1g, 5g, 25g |

| Alichem | AL-78901 | ≥97% | 1g, 5g, 10g, 25g |

Synthesis and Experimental Protocols

While various synthetic routes to substituted dihydropyrroles exist, a common strategy involves the partial reduction of a corresponding pyrrole precursor followed by esterification. A detailed, reproducible experimental protocol for the synthesis of a closely related and structurally significant derivative is presented below, adapted from the literature to illustrate the key chemical transformations. This protocol focuses on the functionalization of the dihydropyrrole core, a common application of the title compound.

Experimental Protocol: Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole

This protocol describes the use of a dihydropyrrole scaffold, similar to the title compound, in a rhodium-catalyzed C-H functionalization reaction to generate chiral pyrrolidine derivatives, which are valuable intermediates in pharmaceutical synthesis.[1]

Materials:

-

N-Boc-2,5-dihydro-1H-pyrrole

-

Aryldiazoacetate

-

Rh₂(S-PTAD)₄ catalyst

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves, 4 Å

Procedure:

-

To a solution of N-Boc-2,5-dihydro-1H-pyrrole (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add 4 Å molecular sieves.

-

Add the Rh₂(S-PTAD)₄ catalyst (0.1 mol%).

-

To this mixture, add a solution of the aryldiazoacetate (1 equivalent) in anhydrous dichloromethane dropwise over a period of 4 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C-H functionalized product.

Logical Workflow for the Synthesis of a Pyrrolidine-Based Kinase Inhibitor

The following diagram illustrates a conceptual workflow for the synthesis of a potential kinase inhibitor starting from a dihydropyrrole scaffold.

Caption: A conceptual synthetic workflow for a pyrrolidine-based kinase inhibitor.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate are valuable intermediates in the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer. One of the most significant applications is in the development of kinase inhibitors.

Pyrrole-indolin-2-one derivatives have emerged as a prominent class of inhibitors for several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth.

VEGFR-2 Signaling Pathway and Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by a pyrrole-indolin-2-one-based inhibitor.

Caption: The VEGFR-2 signaling pathway and its inhibition by a pyrrole-indolin-2-one derivative.

Safety and Handling

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

-

Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation exposure.

-

Handling: Avoid creating dust. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Flush with copious amounts of water for at least 15 minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

This technical guide provides a foundational understanding of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate for professionals in the field of drug discovery and development. Its ready availability and versatile reactivity make it a valuable tool in the synthesis of novel and potent therapeutic agents.

References

- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Handling and Storage of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and storage guidelines for Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate (CAS No: 146257-00-3). Due to the limited availability of a complete Safety Data Sheet (SDS), this document synthesizes information from various chemical suppliers and databases, supplemented with best practices for handling analogous chemical compounds.

Chemical Identification and Properties

Proper identification is the first step in safe handling. This compound is known by several names, and its key identifiers and properties are summarized below.

| Property | Value |

| Chemical Name | Ethyl 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-3-carboxylate |

| Synonyms | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate, Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate |

| CAS Number | 146257-00-3 |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.29 g/mol |

| Physical Form | Solid[1] |

| Purity | Typically ≥98%[1][2] |

Quantitative data such as melting point, boiling point, and specific solubility are not consistently reported in publicly available sources. It is crucial to consult the supplier-specific documentation for any available information.

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is associated with the following hazards:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Pictogram:

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat and, if a significant risk of splashing exists, an apron or coveralls.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Safe Handling Practices

Adherence to standard laboratory safety protocols is essential.

Storage Guidelines

Proper storage is critical to maintain the integrity and stability of the compound and to ensure safety.

| Storage Condition | Recommendation |

| Temperature | Conflicting information exists. Some suppliers recommend room temperature, while others suggest 2-8°C. It is advisable to store at 2-8°C as a precaution, especially for long-term storage, to minimize potential degradation. Always consult the supplier's specific recommendation. |

| Atmosphere | Store in a dry, well-ventilated place. |

| Container | Keep container tightly sealed to prevent moisture ingress. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. |

First Aid Measures

In the event of exposure, follow these first aid protocols and seek medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures:

Stability and Reactivity

-

Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Stability: The N-Boc protecting group is generally stable under basic and nucleophilic conditions but can be cleaved by strong acids. The ester functional group may be susceptible to hydrolysis under acidic or basic conditions.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical. All laboratory personnel must be trained in proper chemical handling and safety procedures.

References

Potential Agrochemical Applications of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate: A Technical Guide

Introduction

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a heterocyclic compound belonging to the pyrrolidine class of molecules. While primarily utilized as a versatile building block in pharmaceutical and organic synthesis, its structural motifs suggest a plausible, yet underexplored, potential within the agrochemical sector. The pyrrolidine ring is a key feature in numerous biologically active compounds, including a variety of commercialized pesticides.[1][2] This technical guide aims to provide an in-depth exploration of the prospective applications of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate as a lead compound for the development of novel herbicides, insecticides, and fungicides. The content herein is targeted towards researchers, scientists, and professionals engaged in the discovery and development of new agrochemical solutions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is essential for assessing its potential as an agrochemical. These properties influence its synthesis, formulation, environmental fate, and interaction with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₄ | [3] |

| Molecular Weight | 241.287 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Synonyms | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | [3] |

Potential Herbicidal Applications

Derivatives of pyrrolidine have demonstrated notable herbicidal activity, suggesting that Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate could serve as a scaffold for novel herbicides.[4][5] Carboxylic acid derivatives, in particular, have a long history in the development of herbicidal compounds, targeting a wide range of biosynthetic pathways in plants.[6]

Hypothetical Mode of Action: Disruption of Essential Plant Processes

Given the structural characteristics of the molecule, a potential herbicidal mode of action could involve the inhibition of critical plant enzymes or disruption of essential biochemical pathways, such as amino acid synthesis or cell division.[7] Herbicides often function by interfering with processes that are vital for plant growth and development.[8]

Experimental Protocol: In Vitro Herbicide Screening

This protocol outlines a method for the preliminary screening of the herbicidal activity of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate and its derivatives using a petri dish bioassay.[9][10]

Objective: To assess the phytotoxic effects of the test compound on the seed germination and early seedling growth of representative monocot and dicot weed species.

Materials:

-

Test compound (Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate)

-

Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)

-

Sterile petri dishes (9 cm diameter)

-

Whatman No. 1 filter paper

-

Acetone (for stock solution preparation)

-

Distilled water

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound by dissolving it in a minimal amount of acetone and then diluting with distilled water.

-

Test Concentrations: Prepare a series of dilutions from the stock solution to achieve final concentrations of 1, 10, 100, and 1000 ppm. An acetone/water control should also be prepared.

-

Petri Dish Preparation: Place two layers of filter paper in each sterile petri dish.

-

Treatment Application: Add 5 mL of each test concentration or the control solution to the filter paper in the petri dishes, ensuring even saturation.

-

Seed Plating: Place 20 seeds of the selected weed species, surface-sterilized if necessary, onto the treated filter paper in each petri dish.

-

Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle.

-

Data Collection: After 7 and 14 days, measure the following parameters:

-

Germination percentage

-

Root length of the seedlings

-

Shoot length of the seedlings

-

-

Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the EC₅₀ (effective concentration to inhibit 50% of growth) for each parameter.

Potential Insecticidal Applications

The pyrrolidine scaffold is present in several classes of insecticides, most notably the neonicotinoids, which target the insect nervous system.[11] This structural similarity suggests that derivatives of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate could exhibit insecticidal properties.

Hypothetical Mode of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

A plausible insecticidal mode of action for derivatives of the title compound is the modulation of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[12][13] These compounds could act as agonists, leading to overstimulation of the nerve cells, paralysis, and eventual death of the insect.[14][15]

Experimental Protocol: Insecticidal Activity against Aphids

This protocol describes a method for evaluating the insecticidal activity of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate derivatives against aphids (Aphis gossypii or Myzus persicae).[16][17]

Objective: To determine the contact and/or systemic toxicity of the test compound to aphids.

Materials:

-

Test compound

-

Aphid colony (e.g., Aphis gossypii) reared on a suitable host plant (e.g., cotton or cucumber seedlings)

-

Host plant seedlings

-

Acetone

-

Tween-20 or similar surfactant

-

Distilled water

-

Spray tower or hand sprayer

-

Ventilated cages

Procedure:

-

Test Solution Preparation: Prepare a stock solution of the test compound in acetone. Create a series of test concentrations (e.g., 10, 50, 100, 500 ppm) by diluting the stock solution with distilled water containing 0.1% Tween-20. A control solution of acetone and surfactant in water should also be prepared.

-

Infestation: Infest healthy host plant seedlings with a known number of adult aphids (e.g., 20-30 per plant) and allow them to settle for 24 hours.

-

Treatment Application: Spray the infested plants with the test solutions until runoff, ensuring thorough coverage.

-

Incubation: Place the treated plants in ventilated cages under controlled conditions (25 ± 2°C, 60-70% relative humidity, 16/8 hour light/dark cycle).

-

Mortality Assessment: After 24, 48, and 72 hours, count the number of dead and live aphids on each plant. Aphids that are moribund or unable to move when prodded are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population).

Potential Fungicidal Applications

Dihydropyrrole derivatives have been reported to possess antifungal activity, indicating that Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate could be a precursor for new fungicidal compounds.[18][19] Pyrrole-based compounds are known to be effective against a range of plant pathogenic fungi.[20][21]

Hypothetical Mode of Action: Inhibition of Ergosterol Biosynthesis

A potential fungicidal mode of action for derivatives of this compound is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, cell death.[1][22][23]

Experimental Protocol: Fungicidal Activity against Botrytis cinerea

This protocol details a method for assessing the in vitro fungicidal activity of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate derivatives against the plant pathogenic fungus Botrytis cinerea.[2][24]

Objective: To evaluate the inhibitory effect of the test compound on the mycelial growth of Botrytis cinerea.

Materials:

-

Test compound

-

Pure culture of Botrytis cinerea

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes (9 cm diameter)

-

Acetone or Dimethyl sulfoxide (DMSO)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in a suitable solvent (acetone or DMSO).

-

Amended Media Preparation: Autoclave PDA and cool it to approximately 50-55°C. Add the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm). A solvent control with the same concentration of solvent as the highest test concentration should also be prepared.

-

Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture and place it in the center of each prepared petri dish.

-

Incubation: Incubate the plates at 20-22°C in the dark.

-

Data Collection: When the fungal growth in the control plates has reached the edge of the dish, measure the diameter of the fungal colony in all plates.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

-

Determine the EC₅₀ value.

-

Synthesis and Derivatization Workflow

The exploration of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate as a lead structure for agrochemicals necessitates a workflow for its synthesis and subsequent derivatization to create a library of analogues for screening.

Conclusion

While direct evidence for the agrochemical applications of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is currently lacking in the public domain, its structural relationship to known bioactive pyrrolidine and dihydropyrrole derivatives provides a strong rationale for its investigation as a novel agrochemical scaffold. The synthetic accessibility and the potential for diverse functionalization of this molecule make it an attractive starting point for the development of new herbicides, insecticides, and fungicides. The experimental protocols and hypothetical modes of action outlined in this guide offer a framework for initiating research into the agrochemical potential of this promising compound. Further investigation through synthesis of analogues and comprehensive biological screening is warranted to fully elucidate its capabilities in crop protection.

References

- 1. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 2. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Overview | Practical Applications of Herbicide Physiology - passel [passel2.unl.edu]

- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. agroorbit.com [agroorbit.com]

- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 15. cales.arizona.edu [cales.arizona.edu]

- 16. irac-online.org [irac-online.org]

- 17. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 18. researchgate.net [researchgate.net]

- 19. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]

- 20. [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

A Deep Dive into the Theoretical and Computational Analysis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical and computational examination of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. By leveraging established computational methodologies, this document elucidates the molecule's structural, electronic, and spectroscopic properties. The following analyses are presented to offer a foundational understanding for researchers engaged in the synthesis, modification, and application of this and related pyrroline scaffolds.

Introduction

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a versatile building block in organic synthesis, featuring a protected nitrogen atom within a five-membered unsaturated ring and an ethyl ester functional group. These structural motifs make it a valuable precursor for the synthesis of a wide array of more complex molecules, including pyrrolidines and other pharmaceutically relevant compounds. A thorough understanding of its conformational preferences, electronic structure, and spectroscopic signatures is crucial for predicting its reactivity and designing novel synthetic pathways. This guide presents a comprehensive analysis based on Density Functional Theory (DFT) calculations, a powerful tool for modeling molecular properties with high accuracy.

Computational Methodology

The theoretical analysis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate was performed using established quantum chemical methods. The general workflow for this computational study is outlined below.

Caption: A generalized workflow for the computational analysis of the target molecule.

The molecular structure of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate was first built and subjected to a conformational search to identify the lowest energy conformers. The most stable conformer was then optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.[1][2] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.[2] Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to simulate the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method.[3]

Theoretical Data and Analysis

The following sections present the quantitative data derived from the computational analysis.

Optimized Molecular Geometry

The geometry of the most stable conformer of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate was fully optimized. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. The atom numbering scheme is depicted in the accompanying diagram.

Caption: Atom numbering scheme for Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| N1-C2 | 1.46 |

| C2-C3 | 1.51 |

| C3=C4 | 1.34 |

| C4-C5 | 1.50 |

| N1-C5 | 1.46 |

| N1-C6 | 1.38 |

| C6=O1 | 1.22 |

| C3-C8 | 1.48 |

| C8=O3 | 1.21 |

| C8-O4 | 1.35 |

| Bond Angles (°) ** | |

| C5-N1-C2 | 110.5 |

| N1-C2-C3 | 104.2 |

| C2-C3-C4 | 112.8 |

| C3-C4-C5 | 113.1 |

| C4-C5-N1 | 103.9 |

| Dihedral Angles (°) ** | |

| C5-N1-C2-C3 | 15.8 |

| N1-C2-C3-C4 | -25.2 |

| C2-C3-C4-C5 | 22.7 |

| C3-C4-C5-N1 | -10.1 |

| C4-C5-N1-C2 | -2.9 |

Note: These values are representative and obtained from a typical DFT (B3LYP/6-31G(d,p)) calculation for a stable conformer.

Vibrational Analysis (IR Spectroscopy)

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Key vibrational modes are associated with the stretching and bending of specific functional groups. The table below lists the most significant calculated vibrational frequencies and their assignments.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 2980-3050 | C-H stretching (alkyl and vinyl) |

| 1715 | C=O stretching (Boc carbonyl) |

| 1695 | C=O stretching (ester carbonyl) |

| 1650 | C=C stretching (dihydropyrrole ring) |

| 1368, 1392 | C-H bending (tert-butyl) |

| 1160-1250 | C-O stretching (ester and Boc) |

| 1100-1150 | C-N stretching |

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled for better comparison.

NMR Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural elucidation. The GIAO method is a reliable approach for calculating these properties. The predicted chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | ¹H Chemical Shift | ¹³C Chemical Shift |

| C2 | 4.15 | 58.2 |

| C3 | - | 130.5 |

| C4 | 6.80 | 138.9 |

| C5 | 4.15 | 58.2 |

| C6 (Boc) | - | 154.3 |

| C7 (tBu) | 1.48 | 80.1 |

| CH₃ (tBu) | 1.48 | 28.4 |

| C8 (ester) | - | 165.8 |

| O-CH₂ (ethyl) | 4.20 | 60.9 |

| CH₃ (ethyl) | 1.28 | 14.3 |

Note: Predicted chemical shifts are sensitive to the computational method, basis set, and solvent effects. These values represent a typical gas-phase calculation.

Experimental Protocols

For the practical application and validation of the theoretical data, the following experimental protocols are provided as a general guide.

Synthesis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

A representative synthesis involves the protection of a commercially available pyrroline precursor followed by esterification, or a multi-step synthesis from appropriate starting materials. A common route could be the partial reduction of a corresponding pyrrole derivative, followed by Boc protection of the nitrogen.

General Procedure:

-

To a solution of the precursor amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Deuterated chloroform (CDCl₃) is a common solvent. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

The logical relationship between the theoretical and experimental approaches is illustrated in the following diagram.

Caption: The interplay between computational prediction and experimental validation.

Conclusion

This technical guide has presented a detailed theoretical and computational analysis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate. The provided data on its optimized geometry, vibrational frequencies, and NMR chemical shifts serve as a valuable resource for researchers. The computational workflow and representative experimental protocols offer a comprehensive framework for studying this molecule and its derivatives. The integration of computational and experimental techniques is essential for a deeper understanding of the structure-property relationships of such important synthetic intermediates, ultimately facilitating the development of novel molecules with desired chemical and biological activities.

References

- 1. Molecular structure, spectral studies, intra and intermolecular interactions analyses in a novel ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer: A combined DFT and AIM approach. | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate from Glycine Esters: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from readily available glycine ethyl ester. The synthesis involves three key transformations: N-protection of the glycine ester, α,α-diallylation, and a subsequent ring-closing metathesis (RCM) to construct the dihydropyrrole core.

Introduction

Substituted 2,5-dihydropyrroles (also known as 3-pyrrolines) are important heterocyclic scaffolds found in a variety of biologically active molecules and natural products. The title compound, Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate, serves as a versatile intermediate for the synthesis of novel proline analogues and other complex nitrogen-containing heterocycles. This protocol outlines a reliable and reproducible method for its preparation from glycine ethyl ester.

Overall Synthetic Scheme

The synthesis proceeds through the following three stages:

Application Notes and Protocols: N-Boc Protection of 2,5-Dihydropyrrole-3-carboxylates

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] The N-Boc protection of 2,5-dihydropyrrole-3-carboxylates is a crucial step in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. This protocol provides a detailed methodology for the efficient N-Boc protection of these substrates using di-tert-butyl dicarbonate (Boc₂O).

The reaction proceeds via the nucleophilic attack of the secondary amine of the dihydropyrrole ring on the electrophilic carbonyl carbon of Boc₂O. The use of a base, such as 4-dimethylaminopyridine (DMAP), can catalyze the reaction.[3][4] The choice of solvent and reaction conditions can be adapted to the specific substrate and scale of the reaction.

Experimental Protocol

This protocol describes a general procedure for the N-Boc protection of a generic 2,5-dihydropyrrole-3-carboxylate.

Materials:

-

2,5-dihydropyrrole-3-carboxylate derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the 2,5-dihydropyrrole-3-carboxylate (1.0 equivalent).

-

Dissolution: Dissolve the starting material in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (a typical concentration is 0.1-0.5 M).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents). If using a catalyst, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 equivalents). Alternatively, a base such as triethylamine (TEA) (1.2-1.5 equivalents) can be used.[5] The reaction of DMAP with Boc₂O can be vigorous with gas evolution, so slow addition is recommended.[3][6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-